Trans-4-cyanocyclohexanecarboxylic acid

Catalog No.
S727635
CAS No.
15177-68-1
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-4-cyanocyclohexanecarboxylic acid

CAS Number

15177-68-1

Product Name

Trans-4-cyanocyclohexanecarboxylic acid

IUPAC Name

4-cyanocyclohexane-1-carboxylic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)

InChI Key

KJZWYCAIEUYAIW-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C(=O)O

Canonical SMILES

C1CC(CCC1C#N)C(=O)O

Organic Synthesis:

Trans-4-cyanocyclohexanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique functional group combination. The presence of both a carboxylic acid group and a cyano group allows for diverse chemical transformations.

  • Esterification and Amide Formation

    The carboxylic acid group can undergo esterification or amidation reactions to yield various esters and amides, respectively. These derivatives can find applications in medicinal chemistry, materials science, and other fields .

  • Decarboxylation

    The cyano group can be converted to a carbonyl group through decarboxylation reactions. This transformation opens up possibilities for further functionalization of the molecule, enabling the synthesis of complex organic structures .

Medicinal Chemistry:

Trans-4-cyanocyclohexanecarboxylic acid has been explored for its potential medicinal properties. Studies have investigated its activity in various areas, including:

  • Antimicrobial activity

    Research suggests that the compound may possess activity against certain bacterial and fungal strains scifinder.cas.org]. However, further investigation is needed to determine its efficacy and potential therapeutic applications.

  • Enzyme inhibition

    Trans-4-cyanocyclohexanecarboxylic acid has been identified as a potential inhibitor of certain enzymes, which could be relevant for developing new drugs targeting specific biological pathways scifinder.cas.org]. However, more research is required to validate these findings and understand the compound's mechanism of action.

Material Science:

The unique properties of trans-4-cyanocyclohexanecarboxylic acid make it a potential candidate for various material science applications. Its rigid cyclohexane ring and functional groups could be utilized in the development of:

  • Liquid crystals

    The molecule's structure exhibits characteristics that might be suitable for the design of liquid crystals, which find applications in displays and other optoelectronic devices scifinder.cas.org].

  • Polymers

    The carboxylic acid and cyano groups can participate in polymerization reactions, potentially leading to the formation of novel polymers with interesting properties for various applications scifinder.cas.org].

Trans-4-cyanocyclohexanecarboxylic acid is a compound characterized by its unique cyclohexane ring structure, which includes a carboxylic acid group and a cyano group at the 4-position. This compound is part of a broader class of amino acids and derivatives that exhibit significant pharmacological properties. Its chemical formula is C8H11NO2C_8H_{11}NO_2, and it possesses a molecular weight of approximately 155.18 g/mol. The presence of both the carboxylic acid and cyano functionalities contributes to its potential reactivity and biological activity.

Typical for compounds containing both carboxylic acid and cyano groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form corresponding carboxylic acids or amines.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.

Trans-4-cyanocyclohexanecarboxylic acid exhibits biological activities that make it a candidate for pharmaceutical development. Its derivatives have been studied for their potential as:

  • Antitumor agents: Some derivatives have shown efficacy in inhibiting tumor growth.
  • Neuroprotective agents: Research indicates potential protective effects against neurodegenerative diseases.
  • Antimicrobial properties: Certain analogs have demonstrated activity against various bacterial strains.

The biological activity is largely attributed to the structural features that allow interaction with biological targets such as enzymes and receptors.

The synthesis of trans-4-cyanocyclohexanecarboxylic acid can be achieved through several methods, including:

  • Direct Cyanation: Starting from cyclohexanecarboxylic acid, cyanation can be performed using sodium cyanide in the presence of an appropriate catalyst under controlled conditions.
  • One-Pot Synthesis: Recent advancements have led to one-pot methods that utilize p-aminobenzoic acid derivatives, allowing for efficient conversion to trans products with high selectivity.
  • Hydrolytic Reduction: This method involves reducing nitro derivatives of benzoic acids to their corresponding amino acids, followed by cyclization and subsequent functionalization.

These methods emphasize efficiency and yield, making them suitable for industrial applications.

Trans-4-cyanocyclohexanecarboxylic acid serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): It is used in the development of drugs targeting various diseases due to its biological activity.
  • Building Block for Complex Molecules: The compound acts as a precursor for synthesizing more complex organic molecules required in drug discovery.
  • Research Tool: It is utilized in academic research to explore new synthetic pathways and biological interactions.

Studies on trans-4-cyanocyclohexanecarboxylic acid have focused on its interactions with various biological systems:

  • Enzyme Inhibition Studies: Research has shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, providing insights into their mechanism of action.
  • Receptor Binding Assays: Investigations into how these compounds interact with specific receptors have been conducted, revealing potential therapeutic targets.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Trans-4-cyanocyclohexanecarboxylic acid shares structural similarities with several other compounds, which include:

Compound NameStructure CharacteristicsUnique Features
Trans-4-amino-cyclohexanecarboxylic acidContains an amino group instead of cyanoExhibits different biological activities
Cis-4-amino-cyclohexanecarboxylic acidStereoisomer with different spatial arrangementDifferent reactivity profiles
4-hydroxycyclohexanecarboxylic acidHydroxyl group instead of cyanoPotentially different solubility and reactivity

These compounds highlight the diversity within this class of chemicals, showcasing how slight variations can lead to significant differences in properties and applications.

Trans-4-cyanocyclohexanecarboxylic acid stands out due to its unique combination of functionalities, making it a valuable compound for further research and application in medicinal chemistry.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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